3-Azepan-1-yl-1-methyl-propylamine

Description

BenchChem offers high-quality 3-Azepan-1-yl-1-methyl-propylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Azepan-1-yl-1-methyl-propylamine including the price, delivery time, and more detailed information at info@benchchem.com.

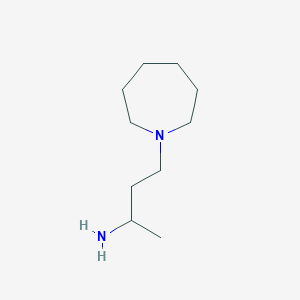

Structure

3D Structure

Properties

IUPAC Name |

4-(azepan-1-yl)butan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-10(11)6-9-12-7-4-2-3-5-8-12/h10H,2-9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHGWYQDNQLHADE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN1CCCCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 3-Azepan-1-yl-1-methyl-propylamine

Introduction and Structural Elucidation

3-Azepan-1-yl-1-methyl-propylamine is a saturated heterocyclic compound featuring an azepane ring linked to a substituted propylamine chain. The systematic IUPAC name for this structure is 4-(azepan-1-yl)butan-2-amine . It is a structural isomer of the more commonly documented N-substituted propylamine, 3-(Azepan-1-yl)-N-methylpropan-1-amine[1][2]. The key distinction lies in the position of the methyl group; in the target compound, it resides on the propyl chain, creating a chiral center, whereas in its isomer, the methyl group is attached to the terminal nitrogen atom.

The azepane moiety is a seven-membered saturated nitrogen-containing heterocycle. This structural motif is of significant interest in medicinal chemistry due to its presence in a number of biologically active compounds and approved drugs.[3][4] The conformational flexibility of the azepane ring can be a crucial factor in its biological activity, and the introduction of various substituents allows for the exploration of this conformational space in drug design.[3]

Chemical Structure and Identifiers:

| Identifier | Value |

| IUPAC Name | 4-(azepan-1-yl)butan-2-amine |

| Common Name | 3-Azepan-1-yl-1-methyl-propylamine |

| Molecular Formula | C₁₀H₂₂N₂ |

| Molecular Weight | 170.30 g/mol |

| Canonical SMILES | CC(N)CCN1CCCCCC1 |

| Chiral Center | Carbon-2 of the butane chain |

Physicochemical Properties (Predicted)

Due to the absence of published experimental data for 3-Azepan-1-yl-1-methyl-propylamine, the following table presents key physicochemical properties predicted using computational models. These values provide a useful estimation for experimental design and analysis. For comparison, experimental data for the related compound 3-(Azepan-1-yl)propylamine are included where available.

| Property | Predicted Value for 3-Azepan-1-yl-1-methyl-propylamine | Experimental/Predicted Value for 3-(Azepan-1-yl)propylamine |

| pKa | ~10.5 (strongest basic) | 10.44 ± 0.10 (Predicted)[5] |

| logP | ~1.8 | Not Available |

| Boiling Point | ~220-230 °C | 70-72 °C at 0.5 mm Hg[5] |

| Density | ~0.9 g/cm³ | 0.9229 g/cm³ (at 42 °C)[5] |

| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol and chloroform. | Chloroform (Slightly), Methanol (Slightly)[5] |

Synthesis Methodology: A Plausible Approach via Reductive Amination

A robust and widely utilized method for the synthesis of amines is reductive amination.[6][7][8] This process involves the reaction of a ketone or aldehyde with an amine to form an imine intermediate, which is then reduced to the corresponding amine.[6][7] A plausible synthetic route for 3-Azepan-1-yl-1-methyl-propylamine is outlined below, starting from 1-(azepan-1-yl)propan-2-one.

Proposed Synthetic Pathway

The synthesis can be envisioned as a one-pot or two-step reductive amination of 1-(azepan-1-yl)propan-2-one with ammonia.

Caption: Proposed synthesis of 3-Azepan-1-yl-1-methyl-propylamine via reductive amination.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize 3-Azepan-1-yl-1-methyl-propylamine from 1-(azepan-1-yl)propan-2-one.

Materials:

-

1-(azepan-1-yl)propan-2-one

-

Ammonia (as a solution in methanol, e.g., 7N)

-

Sodium cyanoborohydride (NaBH₃CN) or a suitable hydrogenation catalyst (e.g., Raney Nickel, Palladium on carbon)[9]

-

Methanol (anhydrous)

-

Acetic acid (glacial)

-

Hydrochloric acid (HCl) in diethyl ether or isopropanol

-

Sodium hydroxide (NaOH) solution

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-(azepan-1-yl)propan-2-one (1 equivalent) in anhydrous methanol.

-

Imine Formation: To the stirred solution, add a solution of ammonia in methanol (e.g., 7N, 5-10 equivalents). To facilitate imine formation, a catalytic amount of glacial acetic acid can be added to maintain a slightly acidic pH. The reaction is typically stirred at room temperature for 1-2 hours.

-

Reduction:

-

Using Sodium Cyanoborohydride: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (NaBH₃CN) (1.5-2 equivalents) portion-wise. Caution: NaBH₃CN is toxic and should be handled in a fume hood with appropriate personal protective equipment. The reaction is then allowed to warm to room temperature and stirred overnight.

-

Using Catalytic Hydrogenation: Alternatively, the methanolic solution of the imine can be transferred to a hydrogenation vessel containing a catalyst such as Raney Nickel or Pd/C. The vessel is then pressurized with hydrogen gas (typically 50 psi) and shaken or stirred at room temperature until hydrogen uptake ceases.[9]

-

-

Work-up:

-

After reduction with NaBH₃CN, quench the reaction by the slow addition of water.

-

Acidify the mixture with aqueous HCl to a pH of ~2.

-

Wash the aqueous layer with dichloromethane (DCM) to remove any unreacted ketone.

-

Basify the aqueous layer with a cold NaOH solution to a pH of >12.

-

Extract the product into DCM (3 x volume of the aqueous layer).

-

Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification: The crude amine can be purified by vacuum distillation or by conversion to its hydrochloride salt. To form the salt, the crude amine is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol) and a solution of HCl in the same solvent is added dropwise until precipitation is complete. The salt can then be collected by filtration and washed with cold solvent.

Potential Applications and Pharmacological Relevance

While specific biological activities of 3-Azepan-1-yl-1-methyl-propylamine have not been reported, the structural motifs present suggest potential areas of investigation for researchers in drug discovery.

-

CNS Activity: The azepane ring is a scaffold found in compounds with activity on the central nervous system (CNS). For example, some azepane derivatives have been investigated for their potential as kinase inhibitors.[3]

-

Antimicrobial Properties: Substituted amines, including those with heterocyclic moieties, are known to exhibit antimicrobial and antifungal activities.[10]

-

Building Block for Complex Molecules: As a bifunctional molecule (primary and tertiary amine), it can serve as a valuable building block in the synthesis of more complex molecules, including potential drug candidates and ligands for catalysis. The presence of a chiral center also opens up possibilities for the development of stereoselective compounds.

Safety and Handling

No specific toxicity data is available for 3-Azepan-1-yl-1-methyl-propylamine. However, based on the data for the related compound 3-(Azepan-1-yl)propylamine, it should be handled with care. The related compound is classified as harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[11]

General Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

3-Azepan-1-yl-1-methyl-propylamine, or 4-(azepan-1-yl)butan-2-amine, represents an interesting yet underexplored chemical entity. This guide has provided a framework for its basic properties based on computational predictions and data from closely related structural isomers. The proposed synthesis via reductive amination offers a viable and well-established method for its preparation in a laboratory setting. Given the pharmacological significance of the azepane scaffold, this compound and its derivatives may warrant further investigation as potential leads in drug discovery programs.

References

- Google Patents.

-

PubChem. CC(C)(C)OC(=O)NC(Cc1ccc(cc1)C(F)F)C(O)=O. [Link]

-

PubChem. 3-(Azepan-1-yl)-N-methylpropan-1-amine. [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

-

CAS. CAS Common Chemistry. [Link]

-

Wikipedia. Reductive amination. [Link]

-

Wiley Online Library. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. [Link]

-

PubChem. 3-(Azepan-1-yl)propan-1-amine. [Link]

-

PubChem. CC12C(CC(CC1)C2(C)C)=CC(O)N. [Link]

-

The University of Manchester. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. [Link]

-

ResearchGate. 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. [Link]

-

PubMed. Synthesis and pharmacological activities of 2-(3'-substituted-2'-hydroxypropylamino)pyridines. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Nature. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. [Link]

-

IJCRT.org. Synthesis and Characterization of (Z)-3- cyclopentyl-N-((1-methyl-1H-indol-3- yl)methylene)propan-1-amine. [Link]

-

YouTube. Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]

-

PubChem. (S)-3-Aminobutanenitrile. [Link]

-

PubChem. 2-Aminobutanenitrile. [Link]

-

PubChem. Butyronitrile, 3-amino-. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. 3-AZEPAN-1-YL-PROPYLAMINE | 3437-33-0 [chemicalbook.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. US20190092739A1 - Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. 3-(Azepan-1-yl)propan-1-amine | C9H20N2 | CID 2764395 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Azepan-1-yl-1-methyl-propylamine: Synthesis, Characterization, and Pharmacological Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive analysis of the chemical structure, properties, and potential applications of 3-Azepan-1-yl-1-methyl-propylamine. While this specific molecule is not extensively documented in publicly available literature, this guide constructs a robust scientific profile based on established principles of organic synthesis, analytical chemistry, and pharmacology of structurally related compounds. We will delve into a plausible synthetic route, predict its analytical characteristics, and explore its potential as a pharmacologically active agent.

Molecular Structure and Physicochemical Properties

3-Azepan-1-yl-1-methyl-propylamine is a saturated heterocyclic compound featuring a seven-membered azepane ring linked to an N-methylated propylamine side chain. The presence of two nitrogen atoms, one tertiary within the azepane ring and one secondary in the propylamine chain, imparts basic properties to the molecule and offers multiple sites for potential biological interactions.

Chemical Identifiers:

-

IUPAC Name: 3-(azepan-1-yl)-N-methylpropan-1-amine[1]

-

CAS Number: 938459-01-9[1]

-

Molecular Formula: C₁₀H₂₂N₂[1]

-

Molecular Weight: 170.30 g/mol [1]

-

SMILES: CNCCCN1CCCCCC1[1]

Predicted Physicochemical Properties:

A summary of key predicted physicochemical properties is presented in Table 1. These values are computationally derived and provide an initial assessment of the molecule's behavior in biological and chemical systems.

| Property | Value | Source |

| Molecular Weight | 170.30 g/mol | [1] |

| Topological Polar Surface Area (TPSA) | 15.27 Ų | [1] |

| logP (Octanol-Water Partition Coefficient) | 1.4719 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 4 | [1] |

The predicted logP value suggests moderate lipophilicity, indicating that the molecule may have good oral bioavailability and the ability to cross cellular membranes.

Plausible Synthesis of 3-Azepan-1-yl-1-methyl-propylamine

The proposed synthesis would involve a two-step, one-pot reaction starting from 3-(azepan-1-yl)propanal and methylamine.

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for 3-Azepan-1-yl-1-methyl-propylamine.

Step-by-Step Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of 3-(azepan-1-yl)propanal (1 equivalent) in a suitable solvent such as methanol or dichloromethane, is added a solution of methylamine (1.1 equivalents) in the same solvent. The reaction mixture is stirred at room temperature.

-

Imine Formation: The reaction is monitored by a suitable technique (e.g., TLC or GC-MS) to confirm the formation of the intermediate imine. This step is typically rapid.

-

Reduction: Once imine formation is complete, a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) is added portion-wise to the reaction mixture.[2] These reagents are preferred as they are selective for the reduction of the iminium ion in the presence of the starting aldehyde.

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to afford the pure 3-Azepan-1-yl-1-methyl-propylamine.

Causality Behind Experimental Choices:

-

Choice of Reductive Amination: This method is chosen for its efficiency and selectivity. Direct alkylation of methylamine with a 3-(azepan-1-yl)propyl halide is likely to result in over-alkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium salts.[3] Reductive amination minimizes this side reaction.

-

Choice of Reducing Agent: Sodium cyanoborohydride and sodium triacetoxyborohydride are mild reducing agents that are stable at neutral to slightly acidic pH, which is ideal for the in-situ reduction of the formed iminium ion.

Potential Pharmacological Profile and Mechanism of Action

The chemical structure of 3-Azepan-1-yl-1-methyl-propylamine, containing both an azepane ring and a propylamine moiety, suggests a high potential for biological activity. Azepane-based compounds are known to possess a wide range of pharmacological properties, including anticancer, anti-tubercular, anti-Alzheimer's, and antimicrobial activities.[4] Similarly, propylamine derivatives are found in many classes of drugs, including antihistamines and antiarrhythmics.

Putative Mechanism of Action:

Given the structural motifs, a likely mechanism of action for this molecule would be its interaction with G-protein coupled receptors (GPCRs) or ion channels, common targets for compounds with amine functionalities. The tertiary amine of the azepane ring and the secondary amine of the propylamine chain can act as proton acceptors, facilitating interactions with acidic residues in the binding pockets of these proteins.

Diagram of a Potential Signaling Pathway Interaction:

Caption: Potential mechanism of action via receptor modulation.

Potential Therapeutic Applications:

-

Central Nervous System (CNS) Disorders: The lipophilicity of the molecule suggests it may cross the blood-brain barrier. Many CNS-active drugs contain piperidine or azepane rings. Therefore, this compound could be investigated for its potential as an antidepressant, anxiolytic, or antipsychotic agent.

-

Antimicrobial Activity: The presence of the azepane ring, a feature in some antimicrobial agents, suggests that this compound could be explored for its antibacterial or antifungal properties.[4]

-

Oncology: Certain azepane derivatives have shown promise as anticancer agents.[4] Further investigation into the cytotoxic effects of this molecule against various cancer cell lines could be warranted.

Analytical Characterization (Predicted)

A comprehensive analytical characterization is crucial for confirming the identity and purity of a synthesized compound. Based on the structure of 3-Azepan-1-yl-1-methyl-propylamine, we can predict the expected outcomes from various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple methylene groups in both the azepane ring and the propylamine chain. Key expected signals would include:

-

A singlet or a doublet for the N-methyl group.

-

Multiplets for the methylene protons of the azepane ring, likely in the upfield region.

-

Multiplets for the methylene protons of the propylamine chain.

-

A broad singlet for the N-H proton of the secondary amine, which would be exchangeable with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum should show distinct signals for each of the 10 carbon atoms in the molecule. The chemical shifts would be influenced by the proximity of the nitrogen atoms.

Mass Spectrometry (MS):

-

The mass spectrum would be expected to show a molecular ion peak (M+) corresponding to the molecular weight of the compound (170.30 g/mol ).

-

Characteristic fragmentation patterns would likely involve the cleavage of the C-C bonds in the propylamine chain and the fragmentation of the azepane ring.

Infrared (IR) Spectroscopy:

-

N-H Stretch: A characteristic absorption band for the N-H stretch of the secondary amine is expected in the region of 3300-3500 cm⁻¹.[5]

-

C-N Stretch: C-N stretching vibrations for both the cyclic and acyclic amines would be observed in the fingerprint region, typically between 1000 and 1250 cm⁻¹.

-

C-H Stretch: Strong C-H stretching bands from the methylene and methyl groups will be present around 2850-3000 cm⁻¹.

Safety and Handling

While specific toxicity data for 3-Azepan-1-yl-1-methyl-propylamine is not available, it should be handled with the standard precautions for a novel chemical compound. It is likely to be a skin and eye irritant and may be harmful if ingested or inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion and Future Directions

3-Azepan-1-yl-1-methyl-propylamine represents an interesting chemical entity with significant potential for further investigation. This guide has provided a comprehensive, albeit partially predictive, analysis of its structure, synthesis, and potential applications. The proposed synthetic route via reductive amination offers a practical approach to obtaining this molecule for further study. Future research should focus on the actual synthesis and purification of the compound, followed by a thorough analytical characterization to confirm its structure and purity. Subsequently, a systematic pharmacological evaluation is warranted to explore its potential therapeutic applications, particularly in the areas of CNS disorders and infectious diseases.

References

-

Master Organic Chemistry. Alkylation of Amines (Sucks!). [Link]

-

Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European journal of medicinal chemistry, 164, 465–494. [Link]

-

University of California, Davis. IR: amines. [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 3-(Azepan-1-yl)-N-methylpropan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Azepan-1-yl)-N-methylpropan-1-amine is a tertiary amine featuring a saturated seven-membered azepane ring linked via a propyl chain to a methylamino group. While specific research on this exact molecule is not extensively published, its structural motifs are prevalent in medicinal chemistry, suggesting its potential as a scaffold or intermediate in the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical identity, plausible synthetic routes, and potential areas of application based on the analysis of its constituent chemical features and related compounds.

Chemical Identity and Properties

The initial query "3-Azepan-1-yl-1-methyl-propylamine" appears to be a slight misnomer. Based on systematic nomenclature and database entries, the correct IUPAC name for the compound with the chemical structure corresponding to the SMILES string CNCCCN1CCCCCC1 is 3-(Azepan-1-yl)-N-methylpropan-1-amine .[1]

IUPAC Name and Synonyms

-

IUPAC Name: 3-(Azepan-1-yl)-N-methylpropan-1-amine[1]

-

Synonyms:

Physicochemical Properties

A summary of the key physicochemical properties for 3-(Azepan-1-yl)-N-methylpropan-1-amine is presented in the table below. These values are primarily computed estimates from reputable chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₂N₂ | ChemScene[2], PubChem[1] |

| Molecular Weight | 170.30 g/mol | ChemScene[2], PubChem[1] |

| CAS Number | 938459-01-9 | ChemScene[2], PubChem[1] |

| Topological Polar Surface Area (TPSA) | 15.27 Ų | ChemScene[2] |

| logP (octanol-water partition coefficient) | 1.4719 | ChemScene[2] |

| Hydrogen Bond Donors | 1 | ChemScene[2] |

| Hydrogen Bond Acceptors | 2 | ChemScene[2] |

| Rotatable Bonds | 4 | ChemScene[2] |

Synthesis of 3-(Azepan-1-yl)-N-methylpropan-1-amine

Plausible Synthetic Pathway

A likely two-step synthesis starts from commercially available precursors, as illustrated in the following workflow diagram.

Caption: Plausible synthetic pathways to 3-(Azepan-1-yl)-N-methylpropan-1-amine.

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis of 3-(Azepan-1-yl)-N-methylpropan-1-amine based on the reductive amination of 3-(Azepan-1-yl)propan-1-amine. This method is often preferred due to its high selectivity and milder reaction conditions compared to direct alkylation, which can sometimes lead to over-alkylation to form a quaternary ammonium salt.[3][4]

Protocol 1: Synthesis of 3-(Azepan-1-yl)-N-methylpropan-1-amine via Reductive Amination

Materials:

-

3-(Azepan-1-yl)propan-1-amine

-

Formaldehyde (37% solution in water)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-(Azepan-1-yl)propan-1-amine (1 equivalent) in dichloromethane (DCM).

-

Addition of Formaldehyde: To the stirred solution, add formaldehyde (1.1 equivalents) dropwise at room temperature. Stir the mixture for 1-2 hours to allow for the formation of the intermediate imine or aminal.

-

Reduction: Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. The addition may cause some effervescence. Continue stirring at room temperature overnight.

-

Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Further Purification (if necessary): The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure to obtain the pure 3-(Azepan-1-yl)-N-methylpropan-1-amine.

Potential Applications in Drug Discovery and Research

While there is no specific literature detailing the biological activity of 3-(Azepan-1-yl)-N-methylpropan-1-amine, its structural components are found in various biologically active molecules. This suggests that the compound could serve as a valuable building block or lead compound in several areas of drug discovery.

-

Scaffold for CNS-active Agents: The propylamine moiety is a common feature in many centrally active drugs. For instance, fluoxetine, a selective serotonin reuptake inhibitor, contains a 3-aminopropyl chain.[5] The lipophilic azepane ring could potentially enhance blood-brain barrier penetration.

-

Enzyme Inhibitors: Propylamine derivatives have been investigated as inhibitors for various enzymes. For example, some have shown activity as squalene synthase inhibitors, which are of interest for their lipid-lowering effects.[6]

-

Antimicrobial and Anticancer Agents: The incorporation of cyclic amine moieties, such as azepane, into various molecular frameworks has been explored for developing new antimicrobial and anticancer agents.[7]

The logical progression for evaluating the biological potential of 3-(Azepan-1-yl)-N-methylpropan-1-amine would involve a series of in vitro and in vivo studies, as depicted below.

Caption: A typical workflow for the biological evaluation of a novel chemical entity.

Safety and Handling

Specific safety data for 3-(Azepan-1-yl)-N-methylpropan-1-amine is limited. However, based on the safety information for its precursor, 3-(Azepan-1-yl)propan-1-amine, and other similar aliphatic amines, the following precautions should be taken:

-

Hazard Statements: Likely to be harmful if swallowed, cause severe skin burns and eye damage, and may cause respiratory irritation.[8]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing vapors or dust. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]

Conclusion

3-(Azepan-1-yl)-N-methylpropan-1-amine is a readily synthesizable tertiary amine with structural features that suggest its potential utility in medicinal chemistry and drug discovery. While direct biological data is currently lacking, its relationship to other bioactive molecules makes it an interesting candidate for further investigation. The synthetic protocols and conceptual framework provided in this guide offer a solid foundation for researchers and scientists to explore the chemical and biological properties of this compound.

References

- Zelenin, A. (2004). Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. U.S.

-

Yamanouchi Pharmaceutical Co., Ltd. (2000). Synthesis and biological evaluation of novel propylamine derivatives as orally active squalene synthase inhibitors. PubMed. [Link]

-

PubChem. 3-(Azepan-1-yl)-N-methylpropan-1-amine. National Center for Biotechnology Information. [Link]

-

PubChem. 3-(Azepan-1-yl)propan-1-amine. National Center for Biotechnology Information. [Link]

-

Asymmetric. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

PubChem. N-Methyl-3-phenylpropan-1-amine. National Center for Biotechnology Information. [Link]

-

Matar, N. (2018). Reductive amination of amines with formaldehyde? ResearchGate. [Link]

- Sravanthi, A. R. (2014). A method for preparing (s)-(+)-n, n-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine or its salt and intermediate thereof.

-

Asymmetric. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Hans Journal of Chemical Engineering and Technology. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. [Link]

-

Sommer, H. Z., & Jackson, L. L. (1970). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Defense Technical Information Center. [Link]

- Council of Scientific and Industrial Research. (2016). Synthesis of Raltegravir. U.S.

-

Bucknell, S. J., et al. (2020). Structure-Based Drug Discovery of N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][2][5]oxazine]-1-carboxamide (HTL22562): a Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonist For Acute Treatment of Migraine. ResearchGate. [https://www.researchgate.net/publication/342007823_Structure-Based_Drug_Discovery_of_N-R-3-7-Methyl-1H-indazol-5-yl-1-oxo-1-S-1-oxo-3-piperidin-4-yl-1-4-pyridin-4-ylpiperazin-1-ylpropan-2-ylamino-propan-2-yl-2'-oxo-1'2'-dihydrospiro-piperidine-44'-pyrido23-d13oxazine]-1-carboxamide_HTL22562_a_Calcitonin_Gene-Related_Peptide_CGRP_Receptor_Antagonist_For_Acute_Treatment_of_Migraine]([Link])

-

International Journal of Creative Research Thoughts. (2025). Synthesis and Characterization of (Z)-3- cyclopentyl-N-((1-methyl-1H-indol-3- yl)methylene)propan-1-amine. [Link]

-

LibreTexts. (2024). 24.8: Reactions of Amines. [Link]

- Korea Research Institute of Chemical Technology. (2016). A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.

-

Mendoza, A., et al. (2009). SYNTHESIS OF NEW 1-ARYL-3-ARYLAMIN-PROPAN-1-OL DERIVATIVES AS ANTIMALARIAL AGENTS. ResearchGate. [Link]

-

Chad's Prep. (2018). 22.4e Synthesis of Amines Reductive Amination. YouTube. [Link]

-

Journal of the Chemical Society C: Organic. (1969). A rapid method of N-alkylation of amines. [Link]

-

Al-Tel, T. H. (2012). Generation of a structurally diverse library through alkylation and ring closure reactions using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride. ResearchGate. [Link]

-

PubChem. 3-(Pyridin-3-yl)propan-1-amine. National Center for Biotechnology Information. [Link]

Sources

- 1. 3-(Azepan-1-yl)-N-methylpropan-1-amine | C10H22N2 | CID 20600700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]

- 6. Synthesis and biological evaluation of novel propylamine derivatives as orally active squalene synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Buy 3-(5-Methylpyridin-3-yl)propan-1-amine [smolecule.com]

- 8. 3-(Azepan-1-yl)propan-1-amine | C9H20N2 | CID 2764395 - PubChem [pubchem.ncbi.nlm.nih.gov]

"3-Azepan-1-yl-1-methyl-propylamine" molecular weight and formula

An In-Depth Technical Guide on the Physicochemical Properties of Azepane-Substituted Propylamines

Introduction: Resolving Nomenclature Ambiguity

In the field of chemical synthesis and drug discovery, precise molecular identification is paramount. The query for "3-Azepan-1-yl-1-methyl-propylamine" presents a case of nomenclatural ambiguity. The position of the "1-methyl" group is critical. It could refer to a methyl group on the propyl chain's first carbon (C1) or, more commonly in synthesis catalogs, it could be a slight misnomer for a methyl group on the amine's nitrogen atom (N-methyl).

This guide will dissect the likely interpretations of this name, providing a comprehensive analysis of the most plausible candidate molecules. We will examine the molecular formula and weight for each, grounded in data from authoritative chemical databases. This approach ensures that researchers and drug development professionals can accurately identify and source the correct chemical building blocks for their work.

Interpretation 1: N-Methyl Isomer (3-(Azepan-1-yl)-N-methylpropan-1-amine)

The most frequently cataloged and likely interpretation is the N-methylated variant. In this structure, the methyl group is attached to the terminal nitrogen of the propylamine chain. This compound is a useful building block in medicinal chemistry.

Molecular Identity and Properties

The core molecular details for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 3-(azepan-1-yl)-N-methylpropan-1-amine | [PubChem][1] |

| CAS Number | 938459-01-9 | [ChemScene][2], [PubChem][1] |

| Molecular Formula | C₁₀H₂₂N₂ | [ChemScene][2], [PubChem][1] |

| Molecular Weight | 170.30 g/mol | [ChemScene][2], [PubChem][1] |

Computed Physicochemical Data

Computational models provide valuable insights into the molecule's behavior, aiding in predictions for solubility, permeability, and other pharmacokinetic properties.

| Property | Value | Reference |

| XLogP3-AA | 1.4 | [PubChem][1] |

| Topological Polar Surface Area (TPSA) | 15.27 Ų | [ChemScene][2] |

| Hydrogen Bond Donor Count | 1 | [ChemScene][2], [PubChem][1] |

| Hydrogen Bond Acceptor Count | 2 | [ChemScene][2], [PubChem][1] |

| Rotatable Bond Count | 4 | [ChemScene][2], [PubChem][1] |

| Exact Mass | 170.1783 Da | [PubChem][1] |

Chemical Structure Visualization

The 2D structure of 3-(Azepan-1-yl)-N-methylpropan-1-amine is depicted below.

Caption: 2D structure of 3-(Azepan-1-yl)-N-methylpropan-1-amine.

Interpretation 2: C1-Methyl Isomer (3-Azepan-1-yl-1-methyl-propylamine)

A literal interpretation of the name places the methyl group on the first carbon of the propylamine chain, adjacent to the primary amine. This creates a chiral center. While this specific isomer is not commonly listed in commercial databases under this name, its properties can be calculated. It is an isomer of the N-methyl variant.

Molecular Identity and Properties

| Identifier | Value | Note |

| IUPAC Name | 3-(Azepan-1-yl)-1-methylpropan-1-amine | |

| CAS Number | Not Found | Not readily available in searched databases. |

| Molecular Formula | C₁₀H₂₂N₂ | Calculated |

| Molecular Weight | 170.30 g/mol | Calculated |

As isomers, the C1-methyl and N-methyl variants share the same molecular formula and molecular weight. However, their structural differences would lead to distinct physicochemical properties and biological activities.

Chemical Structure Visualization

The 2D structure of the theoretical C1-methyl isomer is shown below.

Caption: 2D structure of 3-Azepan-1-yl-1-methyl-propylamine.

Related Compound: The Unsubstituted Parent Amine

For context, it is valuable to consider the parent compound, 3-(Azepan-1-yl)propan-1-amine , which lacks the methyl group entirely. This molecule serves as a foundational structure and is readily available from chemical suppliers.

Molecular Identity and Properties

| Identifier | Value | Source |

| IUPAC Name | 3-(azepan-1-yl)propan-1-amine | [PubChem][3] |

| CAS Number | 3437-33-0 | [ChemicalBook][4], [PubChem][3] |

| Molecular Formula | C₉H₂₀N₂ | [ChemicalBook][4], [PubChem][3] |

| Molecular Weight | 156.27 g/mol | [ChemicalBook][4], [PubChem][3] |

| Boiling Point | 70-72°C @ 0.5 mm Hg | [ChemicalBook][4] |

| Density | 0.923 g/cm³ (approx.) | [ChemicalBook][4] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [ChemicalBook][4] |

Chemical Structure Visualization

The 2D structure of the parent amine is presented below.

Sources

An In-depth Technical Guide to 3-(Azepan-1-yl)propan-1-amine: Synthesis, Commercial Availability, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

A Note on Chemical Nomenclature

This technical guide focuses on the chemical compound 3-(Azepan-1-yl)propan-1-amine , with the CAS Number 3437-33-0 . Initial inquiries for "3-Azepan-1-yl-1-methyl-propylamine" did not yield a commercially available compound with readily accessible technical data. The compound discussed herein, 3-(azepan-1-yl)propan-1-amine, represents the closest structurally relevant and commercially available analogue, lacking the methyl group on the propyl chain. This guide has been developed to provide comprehensive information on this valuable research chemical. A related compound, 3-(Azepan-1-yl)-N-methylpropan-1-amine (CAS 938459-01-9), which features a methyl group on the terminal amine, is also commercially available and will be referenced for comparative purposes.

Introduction and Physicochemical Properties

3-(Azepan-1-yl)propan-1-amine is a diamine featuring a saturated seven-membered azepane ring linked via a propyl chain to a primary amino group. This unique structural motif makes it a versatile building block in medicinal chemistry and materials science. Its basic nature, owing to the two nitrogen atoms, allows for the formation of salts and facilitates its use in various chemical transformations.

Below is a summary of its key physicochemical properties:

| Property | Value | Source |

| CAS Number | 3437-33-0 | |

| Molecular Formula | C₉H₂₀N₂ | |

| Molecular Weight | 156.27 g/mol | |

| Appearance | Colorless to pale yellow oil | |

| Boiling Point | 70-72 °C at 0.5 mmHg | |

| Density | 0.923 g/cm³ | |

| pKa (predicted) | ~10.44 (primary amine) | |

| Solubility | Soluble in chloroform and methanol |

Below is a 2D chemical structure of 3-(Azepan-1-yl)propan-1-amine:

Commercial Suppliers and Indicative Pricing

3-(Azepan-1-yl)propan-1-amine is available from a range of chemical suppliers, catering to both research and bulk quantity requirements. The purity levels typically range from 95% to 98%. Pricing can vary based on the supplier, quantity, and purity. Below is a comparative table of commercial suppliers and their offerings.

| Supplier | Product Name | Purity | Quantity | Indicative Price (USD) |

| Sigma-Aldrich | 3-(Azepan-1-yl)propan-1-amine | ≥95% | 5 g | ~$150 |

| 25 g | ~$500 | |||

| BLDpharm | 3-(Azepan-1-yl)propan-1-amine | 98% | 5 g | ~$80 |

| 25 g | ~$250 | |||

| ChemScene | 3-(Azepan-1-yl)propan-1-amine | >98% | 1 g | ~$50 |

| 5 g | ~$150 | |||

| ChemicalBook | 3-AZEPAN-1-YL-PROPYLAMINE | 98% | 1 kg | Inquiry |

Note: Prices are indicative and subject to change. It is recommended to contact the suppliers directly for current pricing and availability.

Synthesis Protocols

The synthesis of 3-(azepan-1-yl)propan-1-amine can be achieved through several established synthetic routes for primary amines. Two common and reliable methods are outlined below:

Method 1: Reductive Amination of 3-(Azepan-1-yl)propanal

This method involves the reaction of azepane with a suitable three-carbon aldehyde precursor, followed by reduction of the resulting imine.

Experimental Protocol:

-

Synthesis of 3-(Azepan-1-yl)propanenitrile:

-

To a solution of azepane (1.0 eq) in a suitable solvent such as acetonitrile, add acrylonitrile (1.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the solvent is removed under reduced pressure, and the crude product can be purified by vacuum distillation or column chromatography.

-

-

Reduction of the Nitrile to the Primary Amine:

-

To a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 3-(azepan-1-yl)propanenitrile (1.0 eq) in THF dropwise.[1]

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours.

-

The reaction is cooled to 0 °C and cautiously quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

-

The resulting solid is filtered off, and the filtrate is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude 3-(azepan-1-yl)propan-1-amine, which can be further purified by vacuum distillation.

-

Method 2: Alkylation of Azepane with a Protected Aminopropyl Halide

This approach involves the nucleophilic substitution of a halide by azepane, followed by deprotection of the amino group.

Experimental Protocol:

-

Synthesis of N-(3-(Azepan-1-yl)propyl)phthalimide:

-

A mixture of azepane (1.0 eq), N-(3-bromopropyl)phthalimide (1.0 eq), and potassium carbonate (1.5 eq) in acetonitrile is heated to reflux for 12-18 hours.

-

The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is cooled, filtered, and the solvent is evaporated.

-

The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried, and concentrated to give the crude product, which can be purified by column chromatography.

-

-

Deprotection to Yield the Primary Amine (Gabriel Synthesis):

-

The purified N-(3-(azepan-1-yl)propyl)phthalimide (1.0 eq) is dissolved in ethanol.

-

Hydrazine hydrate (2.0 eq) is added, and the mixture is refluxed for 4-6 hours.

-

A precipitate of phthalhydrazide will form. The reaction mixture is cooled, and the solid is filtered off.

-

The filtrate is concentrated under reduced pressure. The residue is taken up in dilute hydrochloric acid and washed with diethyl ether to remove any remaining impurities.

-

The aqueous layer is then basified with a strong base (e.g., NaOH) to a pH > 12 and extracted with dichloromethane.

-

The combined organic extracts are dried over anhydrous sodium sulfate and concentrated to afford the desired 3-(azepan-1-yl)propan-1-amine.

-

Applications in Research and Drug Development

The unique structural features of 3-(azepan-1-yl)propan-1-amine make it a valuable intermediate in the synthesis of a variety of biologically active molecules. The presence of both a secondary/tertiary amine within the azepane ring and a primary amine at the end of the propyl chain allows for differential functionalization and the creation of diverse chemical libraries.

While specific, high-profile drug molecules containing this exact fragment are not widely documented in publicly available literature, its structural motifs are present in compounds with a range of biological activities. The azepane ring is a common feature in many CNS-active compounds, and the propylamine linker is frequently used to connect a basic amine to other pharmacophoric elements.

Derivatives of similar structures, such as 3,3-diphenylpropylamines, are known to be used in agents for treating cardiovascular diseases.[2] Furthermore, the broader class of azepane derivatives has been extensively reviewed for their pharmacological and therapeutic implications.

Safety and Handling

3-(Azepan-1-yl)propan-1-amine is a corrosive and hazardous chemical that requires careful handling in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.

GHS Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H314: Causes severe skin burns and eye damage.

-

H335: May cause respiratory irritation.

Precautionary Statements: [1]

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Characterization and Quality Control

The identity and purity of 3-(azepan-1-yl)propan-1-amine are typically confirmed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the azepane ring, the propyl chain, and the primary amine. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide additional structural information.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹), C-H stretching, and N-H bending vibrations.

-

Chromatographic Purity: The purity of the compound is typically assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Conclusion

3-(Azepan-1-yl)propan-1-amine is a valuable and versatile chemical intermediate for researchers and drug development professionals. Its commercial availability from multiple suppliers makes it a readily accessible building block for the synthesis of novel compounds with potential therapeutic applications. This guide has provided a comprehensive overview of its properties, commercial sources, synthesis, handling, and applications, serving as a foundational resource for its use in the laboratory. As with any chemical, it is imperative to consult the supplier's Safety Data Sheet prior to use and to handle the compound with appropriate safety precautions.

References

-

Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]

-

3-(Azepan-1-yl)propan-1-amine. PubChem. [Link]

-

Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis. [Link]

-

3,3-Diphenylpropylamine. Wikipedia. [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 3-Azepan-1-yl-1-methyl-propylamine and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and is based on available data for structurally similar compounds. A specific Safety Data Sheet (SDS) for "3-Azepan-1-yl-1-methyl-propylamine" was not available at the time of writing. The information herein is extrapolated from the known hazards of the close structural analog "3-(Azepan-1-yl)propan-1-amine" and general knowledge of aliphatic amines and azepane derivatives. Always consult the specific SDS provided by the supplier before handling any chemical.

Introduction: Understanding the Compound Family

3-Azepan-1-yl-1-methyl-propylamine belongs to a class of organic compounds characterized by an azepane ring connected to a propylamine chain. The azepane moiety, a seven-membered saturated heterocycle containing nitrogen, is a recognized scaffold in medicinal chemistry, appearing in a variety of pharmacologically active compounds.[1] Derivatives of azepane are explored for a wide range of therapeutic applications due to their structural diversity and ability to interact with various biological targets.[1][2][3] The propylamine portion of the molecule classifies it as an alkylamine, a group of compounds known for their basicity and, in many cases, their corrosive and irritant properties.[4] Given the absence of specific safety data for 3-Azepan-1-yl-1-methyl-propylamine, this guide will focus on the safety profile of its close analog, 3-(Azepan-1-yl)propan-1-amine (CAS: 3437-33-0), to infer the potential hazards and necessary precautions.

Inferred Hazard Profile and Classification

Based on the available data for 3-(Azepan-1-yl)propan-1-amine, the primary hazards are associated with its corrosive nature and potential for causing irritation.[5] The Globally Harmonized System (GHS) classifications for this analog provide a strong indication of the expected hazards.[5]

Table 1: Inferred GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |

Source: Aggregated GHS information provided by companies to the ECHA C&L Inventory for 3-(Azepan-1-yl)propan-1-amine.[5]

The core directive for handling this and similar compounds is to assume they are corrosive, toxic if ingested, and irritating to the respiratory system. The presence of the amine functional groups is the primary driver of this hazardous profile.

Physicochemical Properties of the Analog: 3-(Azepan-1-yl)propan-1-amine

Understanding the physical and chemical properties is crucial for safe handling and storage.

Table 2: Physicochemical Data for 3-(Azepan-1-yl)propan-1-amine

| Property | Value | Source |

| CAS Number | 3437-33-0 | [6] |

| Molecular Formula | C9H20N2 | [6] |

| Boiling Point | 222 °C | [6] |

| Physical Form | Liquid | [6] |

Note: This data is for the structural analog and should be considered indicative.

Core Principles of Safe Handling: A Proactive Approach

Given the corrosive nature of this class of compounds, a proactive and meticulous approach to safety is paramount. The following protocols are designed to minimize the risk of exposure and mitigate the consequences of an accident.

Personal Protective Equipment (PPE): The First Line of Defense

Proper PPE is non-negotiable when working with corrosive amines.

-

Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are essential. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[7]

-

Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves may be suitable for incidental contact, but for prolonged handling, heavier-duty gloves such as butyl rubber or Viton® should be considered. Always inspect gloves for any signs of degradation or perforation before use.

-

Body Protection: A lab coat, buttoned to its full length, is the minimum requirement. For larger quantities or tasks with a higher risk of splashes, a chemical-resistant apron or coveralls should be worn.

-

Footwear: Closed-toe shoes are required in any laboratory setting. For handling corrosive materials, shoes made of a non-porous material are recommended.

Engineering Controls: Isolating the Hazard

Whenever possible, engineering controls should be the primary method of exposure control.

-

Fume Hood: All manipulations of 3-Azepan-1-yl-1-methyl-propylamine and its analogs, including weighing, transferring, and preparing solutions, should be conducted in a properly functioning chemical fume hood.[7]

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.

Safe Storage and Handling Practices

-

Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[8] The container should be tightly sealed.

-

Segregation: Store separately from acidic compounds to prevent violent reactions.

-

Quantities: Only work with the smallest quantities of the material necessary for the experiment.

-

Transport: When transporting the chemical, use a secondary container to prevent spills in case the primary container fails.

Experimental Workflow: A Step-by-Step Guide to Safe Use

The following workflow outlines the critical steps for safely incorporating a corrosive amine into a laboratory procedure.

Caption: A typical workflow for the safe handling of corrosive amines.

Emergency Procedures: A Self-Validating System for a Crisis

In the event of an exposure or spill, a rapid and informed response is critical.

First Aid Measures

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[4]

Accidental Release Measures

-

Small Spills: Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth. Place the absorbed material into a sealed container for disposal.

-

Large Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety department immediately.

The following diagram illustrates a logical flow for responding to an accidental exposure.

Caption: A workflow for responding to an accidental exposure to a corrosive amine.

Conclusion: A Culture of Safety

The safe handling of 3-Azepan-1-yl-1-methyl-propylamine and its analogs in a research and development setting is predicated on a thorough understanding of the potential hazards and a steadfast commitment to established safety protocols. While specific data for this compound is limited, the information available for its structural analogs strongly indicates a corrosive and irritant nature. By adhering to the principles of proactive risk assessment, proper use of personal protective equipment and engineering controls, and preparedness for emergency situations, researchers can confidently and safely explore the potential of this and other novel chemical entities.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Propylamine. Retrieved from [Link]

-

Novatio. (2020, May 22). SAFETY DATA SHEET MULTIPOX B. Retrieved from [Link]

-

Capot Chemical Co., Ltd. (n.d.). MSDS of 1-(3-aMino-propyl)-homopiperidine. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Azepan-1-yl)propan-1-amine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Toxicological Profile for N-Nitrosodi-n-Propylamine. Retrieved from [Link]

-

PharmaCompass.com. (n.d.). Azepane | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). N-Oleyl-1,3-propanediamine. Retrieved from [Link]

-

Journal Article. (n.d.). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Retrieved from [Link]

-

PubMed. (2019, January 15). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Retrieved from [Link]

Sources

- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. 3-(Azepan-1-yl)propan-1-amine | C9H20N2 | CID 2764395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-(azepan-1-yl)propan-1-amine | 3437-33-0 [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. novatio.com [novatio.com]

Methodological & Application

Application Note: A Practical, Two-Step Synthesis of 3-Azepan-1-yl-1-methyl-propylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of the novel secondary amine, 3-Azepan-1-yl-1-methyl-propylamine. The synthetic strategy is a robust two-step process commencing with the nucleophilic substitution of 4-bromobutan-2-one with azepane to yield the key intermediate, 1-(Azepan-1-yl)butan-2-one. Subsequent reductive amination of this α-amino ketone with methylamine, utilizing sodium triacetoxyborohydride as a mild and selective reducing agent, affords the target compound in good yield. This guide offers in-depth procedural details, mechanistic insights, and characterization data to enable researchers to successfully replicate and adapt this synthesis for applications in medicinal chemistry and drug discovery.

Introduction

Secondary amines are a prevalent structural motif in a vast array of biologically active compounds and approved pharmaceuticals. Their unique physicochemical properties, particularly their ability to act as hydrogen bond donors and acceptors, make them crucial for molecular recognition at biological targets. The target molecule, 3-Azepan-1-yl-1-methyl-propylamine, incorporates a flexible seven-membered azepane ring, a feature known to impart favorable pharmacokinetic properties in some drug candidates[1]. The synthesis of novel secondary amines with diverse substitution patterns is therefore of significant interest to the drug development community.

The synthetic approach detailed herein was designed for efficiency and practicality. The initial step, the synthesis of the α-amino ketone intermediate, is a classic nucleophilic substitution reaction[2]. The choice of a halo-ketone as the electrophile allows for the direct installation of the butanone backbone onto the azepane nitrogen[3]. The subsequent and final step employs a reductive amination protocol. Reductive amination is a cornerstone of modern amine synthesis due to its high efficiency and broad substrate scope[4][5]. The use of sodium triacetoxyborohydride [NaB(OAc)₃H] as the reducing agent is particularly advantageous as it is less sensitive to moisture and more selective than other common borohydride reagents, minimizing side reactions[6][7].

This document provides a comprehensive guide, from the underlying chemical principles to detailed, step-by-step protocols for synthesis, purification, and characterization of 3-Azepan-1-yl-1-methyl-propylamine.

Overall Synthetic Scheme

Figure 1: Two-step synthesis of the target compound.

Experimental Protocols

Part 1: Synthesis of 1-(Azepan-1-yl)butan-2-one

This procedure details the nucleophilic substitution reaction between azepane and 4-bromobutan-2-one. The presence of a mild base, potassium carbonate, is crucial to neutralize the hydrobromic acid formed during the reaction, thus preventing the protonation and deactivation of the starting azepane.

Materials and Reagents:

-

Azepane

-

4-Bromobutan-2-one

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

Protocol:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add azepane (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetonitrile (100 mL).

-

Stir the mixture at room temperature for 15 minutes to ensure homogeneity.

-

Slowly add a solution of 4-bromobutan-2-one (1.1 eq.) in anhydrous acetonitrile (20 mL) to the stirring mixture.

-

Heat the reaction mixture to 60 °C and maintain this temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Dissolve the residue in dichloromethane (100 mL) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(Azepan-1-yl)butan-2-one.

-

The crude product can be purified by flash column chromatography on silica gel if necessary.

Figure 2: Workflow for the synthesis of the ketone intermediate.

Part 2: Synthesis of 3-Azepan-1-yl-1-methyl-propylamine

This step involves the reductive amination of the previously synthesized α-amino ketone with methylamine. The reaction proceeds via the in-situ formation of an iminium ion intermediate, which is then reduced by sodium triacetoxyborohydride to the desired secondary amine.

Materials and Reagents:

-

1-(Azepan-1-yl)butan-2-one

-

Methylamine solution (e.g., 2.0 M in THF)

-

Sodium triacetoxyborohydride [NaB(OAc)₃H]

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Protocol:

-

Dissolve 1-(Azepan-1-yl)butan-2-one (1.0 eq.) in anhydrous dichloromethane (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.

-

Add the methylamine solution (1.5 eq.) to the flask and stir the mixture at room temperature for 30 minutes.

-

In a separate container, weigh sodium triacetoxyborohydride (1.5 eq.). Add it portion-wise to the reaction mixture over 15 minutes. Caution: Gas evolution may occur.

-

Stir the reaction mixture at room temperature for 18-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL).

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, 3-Azepan-1-yl-1-methyl-propylamine, can be purified by flash column chromatography on silica gel.

Characterization Data

The following table summarizes the expected analytical data for the final product.

| Analysis | Expected Results |

| Appearance | Colorless to pale yellow oil |

| Molecular Formula | C₁₁H₂₄N₂ |

| Molecular Weight | 184.32 g/mol |

| ¹H NMR (CDCl₃) | δ (ppm): ~2.5-2.7 (m, 4H, azepane CH₂-N), ~2.4-2.6 (m, 2H, CH₂-N), ~2.3 (s, 3H, N-CH₃), ~1.5-1.7 (m, 8H, azepane CH₂), ~1.1 (d, 3H, CH-CH₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~57-59 (azepane CH₂-N), ~55-57 (CH-NH), ~53-55 (CH₂-N), ~34-36 (N-CH₃), ~27-29 (azepane CH₂), ~26-28 (azepane CH₂), ~20-22 (CH-CH₃) |

| IR (neat) | ν (cm⁻¹): ~3300 (N-H stretch, secondary amine), 2925, 2855 (C-H stretch)[8] |

| Mass Spec (ESI+) | m/z: 185.2 [M+H]⁺ |

References

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 1–714.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

Myers, A. G. (n.d.). Reductive Amination. Harvard University. Retrieved from [Link]

- Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031.

- Evans, R. W., Zbieg, J. R., Wu, S., Li, W., & MacMillan, D. W. C. (2013). Direct α-Amination of Ketones, Esters, and Aldehydes. Journal of the American Chemical Society, 135(43), 16074–16077.

- Gaertner, R. (1951). The Reaction of Ethylene Oxide with Secondary Amines. Journal of the American Chemical Society, 73(9), 4400–4402.

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of propylamine. Retrieved from [Link]

-

Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971-1031. [Link]

-

Recent advances in the synthesis of α-amino ketones. (2020). Organic & Biomolecular Chemistry. [Link]

-

Amination of Alfa Halo acids # Strecker's synthesis. (2021, May 23). YouTube. [Link]

-

Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. (n.d.). Organic Chemistry Portal. [Link]

-

Synthesis of azepane derivatives 4 by a sequence of asymmetric... (n.d.). ResearchGate. [Link]

-

Modular Entry to Functionalized Tetrahydrobenzo[b]azepines via the Palladium/Norbornene Cooperative Catalysis Enabled by a C7-Modified Norbornene. (n.d.). National Institutes of Health. [Link]

-

Myers Chem 115. (n.d.). Harvard University. [Link]

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. (n.d.). Organic Chemistry Portal. [Link]

-

Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]

-

Organic Nitrogen Compounds III: Secondary and Tertiary Amines. (2019, May 1). Spectroscopy Online. [Link]

Sources

- 1. Modular Entry to Functionalized Tetrahydrobenzo[b]azepines via the Palladium/Norbornene Cooperative Catalysis Enabled by a C7-Modified Norbornene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]

- 3. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. spectroscopyonline.com [spectroscopyonline.com]

Application Notes and Protocols for the Purification of 3-Azepan-1-yl-1-methyl-propylamine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of robust methodologies for the purification of 3-Azepan-1-yl-1-methyl-propylamine, a key diamine intermediate in pharmaceutical synthesis. Recognizing the challenges associated with the purification of aliphatic amines, this document outlines detailed protocols for vacuum distillation, salt crystallization, and preparative chromatography. Furthermore, it establishes validated analytical procedures for purity assessment, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices is elucidated to empower researchers and drug development professionals in optimizing their purification strategies for this and structurally related compounds.

Introduction: Understanding the Purification Challenge

3-Azepan-1-yl-1-methyl-propylamine is a bifunctional molecule featuring both a tertiary amine within the azepane ring and a primary amine. This structure imparts a high boiling point and basicity, which necessitate specific purification strategies to remove process-related impurities. Common synthetic routes, such as the reductive amination of 1-(azepan-1-yl)propan-2-one with methylamine, can introduce a variety of impurities that must be effectively removed to ensure the quality and safety of downstream active pharmaceutical ingredients (APIs).[1][2]

Potential Impurities:

-

Unreacted Starting Materials: 1-(azepan-1-yl)propan-2-one and methylamine.

-

Intermediate Imine: The transiently formed imine prior to reduction.

-

Reducing Agent Byproducts: Borate salts or other residues from reagents like sodium borohydride or sodium triacetoxyborohydride.[3][4]

-

Over-alkylation Products: Potentially N,N-dimethylated byproducts.

-

Solvent Residues: Organic solvents used in the synthesis and workup.

The purification strategy must be tailored to the physicochemical properties of the target compound and its likely impurities.

Physicochemical Properties of 3-Azepan-1-yl-1-methyl-propylamine

A thorough understanding of the physical and chemical properties of the target molecule is paramount in designing an effective purification scheme.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₂N₂ | [5] |

| Molecular Weight | 170.30 g/mol | [5] |

| Boiling Point (Predicted) | High; amenable to vacuum distillation | N/A |

| pKa (Predicted) | ~10.4 (for the primary amine) | [6] |

| Solubility | Soluble in many organic solvents and aqueous acid | General amine properties[7] |

Purification Strategies: A Multi-pronged Approach

A multi-step purification strategy is often necessary to achieve the high purity required for pharmaceutical applications. The following sections detail three complementary techniques.

Strategy 1: Fractional Vacuum Distillation

For the initial bulk purification of the crude reaction mixture, fractional vacuum distillation is a highly effective method for separating the high-boiling 3-Azepan-1-yl-1-methyl-propylamine from more volatile impurities and non-volatile residues.[8][9] Distillation under reduced pressure is crucial to prevent thermal decomposition of the amine.[8]

Workflow for Vacuum Distillation:

Caption: Workflow for vacuum distillation purification.

Detailed Protocol:

-

Preparation of the Crude Material: Following the synthetic workup, ensure the crude amine is free of water. This can be achieved by drying over anhydrous potassium carbonate or sodium sulfate.

-

Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum-jacketed Vigreux column, a short-path distillation head, a condenser, and multiple receiving flasks. A calibrated vacuum gauge and a controllable heating mantle are essential. For a visual guide on setting up a similar apparatus, refer to established laboratory techniques.[10]

-

Distillation Conditions:

-

Pressure: Reduce the pressure to approximately 0.5-1.0 mmHg.

-

Heating: Gradually heat the distillation flask.

-

Fraction Collection:

-

Fore-run: Collect any low-boiling impurities (e.g., residual solvents, unreacted methylamine) in the first receiving flask.

-

Main Fraction: Once the vapor temperature stabilizes, collect the purified 3-Azepan-1-yl-1-methyl-propylamine in a clean receiving flask. The exact boiling point under vacuum will need to be determined empirically but will be significantly lower than the atmospheric boiling point.

-

Residue: Discontinue heating before the distillation flask goes to dryness to avoid the concentration of potentially unstable residues. The remaining high-boiling impurities will be left in the distillation flask.

-

-

-

Purity Analysis: Analyze the collected main fraction using GC-MS or NMR to confirm its purity.

Strategy 2: Purification via Salt Crystallization

For achieving very high purity, crystallization of an amine salt is an excellent and scalable method.[11] The formation of a crystalline salt, such as the hydrochloride, can effectively exclude less basic impurities and those with different solubility profiles.[12]

Workflow for Salt Crystallization:

Caption: Purification workflow via hydrochloride salt formation.

Detailed Protocol:

-

Salt Formation:

-

Dissolve the partially purified amine (e.g., from distillation) in a suitable organic solvent such as isopropanol or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in an organic solvent (e.g., 2 M HCl in diethyl ether) with vigorous stirring. Monitor the pH to ensure slight acidity.

-

The hydrochloride salt of 3-Azepan-1-yl-1-methyl-propylamine should precipitate out of the solution. Cooling the mixture can enhance crystallization.

-

-

Isolation and Washing:

-

Collect the crystalline salt by vacuum filtration.

-

Wash the crystals with a cold, non-polar solvent (e.g., diethyl ether, hexane) to remove any remaining soluble impurities.

-

-